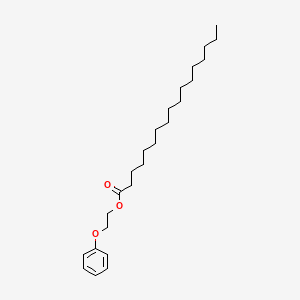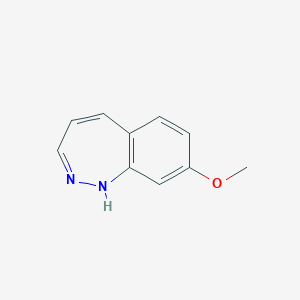
8-Methoxy-1H-1,2-benzodiazepine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Methoxy-1H-1,2-benzodiazepine is a heterocyclic compound that belongs to the benzodiazepine family. Benzodiazepines are known for their psychoactive properties and are widely used in medicine for their sedative, anxiolytic, anticonvulsant, and muscle relaxant effects. The core structure of benzodiazepines consists of a benzene ring fused to a diazepine ring, and the addition of a methoxy group at the 8th position gives this compound its unique properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxy-1H-1,2-benzodiazepine can be achieved through various methods. One common approach involves the cyclization of 2-amino-5-methoxybenzophenone with glycine in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions in an organic solvent such as ethanol or methanol .
Another method involves the use of substituted 1,2-phenylenediamines, β-carbonyl esters, and ethyl glyoxylate or ethyl pyruvate as reaction substrates. This approach utilizes a one-pot three-component domino reaction in the presence of a catalytic amount of γ-Fe2O3@SiO2/Ce(OTf)3 in ethanol at ambient temperature .
Industrial Production Methods
Industrial production of this compound often involves continuous flow synthesis techniques. This method allows for the efficient and scalable production of benzodiazepines by utilizing a flow platform that combines acylation and cyclization reactions. The process typically involves the use of aminobenzophenones and bromoacetyl chloride in a solvent such as N-methyl-2-pyrrolidone (NMP), followed by intramolecular cyclization with ammonia in a methanol-water mixture .
化学反应分析
Types of Reactions
8-Methoxy-1H-1,2-benzodiazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the benzodiazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydrobenzodiazepines.
Substitution: Various substituted benzodiazepines depending on the reagents used.
科学研究应用
8-Methoxy-1H-1,2-benzodiazepine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.
Biology: Studied for its interactions with biological receptors, particularly gamma-aminobutyric acid (GABA) receptors.
Medicine: Investigated for its potential therapeutic effects, including anxiolytic and anticonvulsant properties.
Industry: Utilized in the development of new pharmaceuticals and as a chemical intermediate in various industrial processes
作用机制
The mechanism of action of 8-Methoxy-1H-1,2-benzodiazepine involves its interaction with the gamma-aminobutyric acid (GABA) receptor. The compound acts as a positive allosteric modulator, enhancing the binding of GABA to its receptor. This results in increased chloride ion influx into neurons, leading to hyperpolarization and reduced neuronal excitability. The primary molecular targets are the GABA-A receptor subunits, including α1, α2, α3, and α5 .
相似化合物的比较
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Clonazepam: Known for its anticonvulsant effects.
Lorazepam: Commonly used for its anxiolytic and sedative effects.
Uniqueness
8-Methoxy-1H-1,2-benzodiazepine is unique due to the presence of the methoxy group at the 8th position, which can influence its pharmacokinetic and pharmacodynamic properties. This structural modification can result in differences in receptor binding affinity, metabolic stability, and overall therapeutic profile compared to other benzodiazepines .
属性
CAS 编号 |
59066-00-1 |
|---|---|
分子式 |
C10H10N2O |
分子量 |
174.20 g/mol |
IUPAC 名称 |
8-methoxy-1H-1,2-benzodiazepine |
InChI |
InChI=1S/C10H10N2O/c1-13-9-5-4-8-3-2-6-11-12-10(8)7-9/h2-7,12H,1H3 |
InChI 键 |
FOWNKCQUHFSSIR-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C=CC=NN2)C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


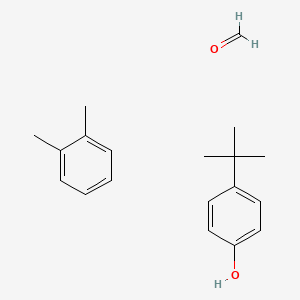
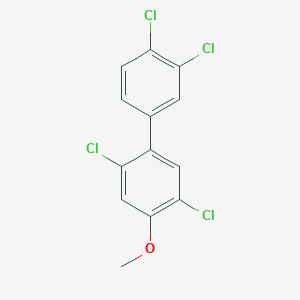

![[6-[3,4-Dihydroxy-2,5-bis[(2,4,6-trimethylphenyl)sulfonyloxymethyl]oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 2,4,6-trimethylbenzenesulfonate](/img/structure/B14614859.png)
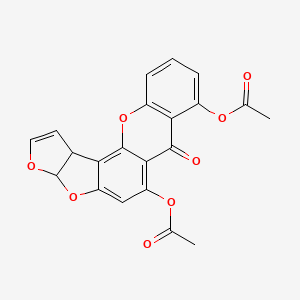
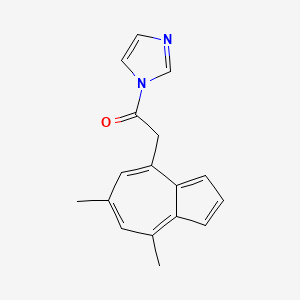
![4-[(E)-(5-Chloro-2-phenoxyphenyl)diazenyl]-N,N-dimethylaniline](/img/structure/B14614884.png)
![3-[({4-[(E)-(2-Methoxyphenyl)diazenyl]phenyl}methyl)amino]propanenitrile](/img/structure/B14614885.png)
![3-[Butoxy(2-chloroethoxy)phosphoryl]-2-methylhexan-3-yl 2-chloroethyl phosphate](/img/structure/B14614889.png)
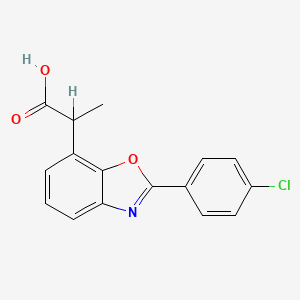
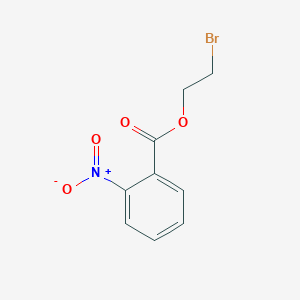
![N-{[2-(Methanesulfonyl)ethoxy]carbonyl}-L-alanine](/img/structure/B14614898.png)
![Benzyl (3-hydroxy-2-phenylmethoxycarbonyloxy-6,8-dioxabicyclo[3.2.1]octan-4-yl) carbonate](/img/structure/B14614907.png)
